N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a dimethylsulfamoyl group and a perimidinylsulfanyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-(dimethylsulfamoyl)aniline: This intermediate is synthesized by reacting 3-nitroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Reduction of Nitro Group: The nitro group in 3-(dimethylsulfamoyl)aniline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Formation of Perimidinylsulfanyl Intermediate: The perimidinylsulfanyl group is introduced by reacting 2-mercaptoperimidine with an appropriate acylating agent.
Coupling Reaction: Finally, the 3-(dimethylsulfamoyl)aniline and perimidinylsulfanyl intermediate are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents such as Pd/C and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Similar structure but with a benzimidazole ring instead of a perimidine ring.
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-imidazol-2-ylsulfanyl)acetamide: Contains an imidazole ring instead of a perimidine ring.
Uniqueness
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide is unique due to the presence of the perimidine ring, which can confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can result in varied interactions with molecular targets and different therapeutic potentials.
Properties
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-25(2)30(27,28)16-9-5-8-15(12-16)22-19(26)13-29-21-23-17-10-3-6-14-7-4-11-18(24-21)20(14)17/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIAPALCGUTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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